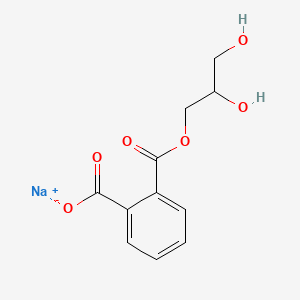
Sodium (2,3-dihydroxypropyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2,3-dihydroxypropyl) phthalate, also known as phthalic acid 1-(2,3-dihydroxypropyl)2-sodium salt, is a chemical compound with the molecular formula C11H13NaO6 and a molecular weight of 264.21 g/mol . This compound is a derivative of phthalic acid and is characterized by the presence of a sodium ion and a 2,3-dihydroxypropyl group attached to the phthalate backbone. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2,3-dihydroxypropyl) phthalate typically involves the esterification of phthalic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 80-100°C
Reaction Time: 4-6 hours
The reaction can be represented as follows:
Phthalic Acid+2,3-Dihydroxypropyl AlcoholCatalystSodium (2,3-dihydroxypropyl) phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous stirring to ensure proper mixing of reactants. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
Sodium (2,3-dihydroxypropyl) phthalate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ion-exchange resins or solutions of other metal salts.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.
Substitution: Formation of various metal phthalates depending on the cation used
科学的研究の応用
Sodium (2,3-dihydroxypropyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phthalate derivatives.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, coatings, and adhesives due to its ability to enhance the flexibility and durability of materials .
作用機序
The mechanism of action of sodium (2,3-dihydroxypropyl) phthalate involves its interaction with various molecular targets and pathways. It is known to:
Bind to nuclear receptors: Interferes with hormone signaling pathways, particularly those involving estrogen and androgen receptors.
Affect gene expression: Modulates the expression of genes involved in cell growth, differentiation, and apoptosis.
Disrupt cellular processes: Alters cellular metabolism and can induce oxidative stress, leading to potential toxic effects
類似化合物との比較
Similar Compounds
- Dimethyl phthalate (DMP)
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Comparison
Sodium (2,3-dihydroxypropyl) phthalate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts distinct chemical properties compared to other phthalates. This group enhances its solubility in water and its reactivity in various chemical reactions. Additionally, the sodium ion makes it more suitable for applications requiring ionic compounds, such as in ion-exchange processes and certain industrial applications .
特性
CAS番号 |
24066-77-1 |
|---|---|
分子式 |
C11H11NaO6 |
分子量 |
262.19 g/mol |
IUPAC名 |
sodium;2-(2,3-dihydroxypropoxycarbonyl)benzoate |
InChI |
InChI=1S/C11H12O6.Na/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15;/h1-4,7,12-13H,5-6H2,(H,14,15);/q;+1/p-1 |
InChIキー |
NUAKIGIJWXBIBL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC(CO)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




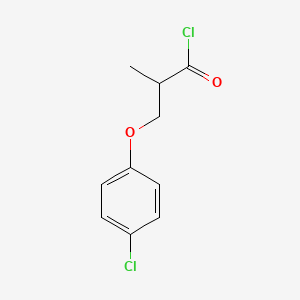
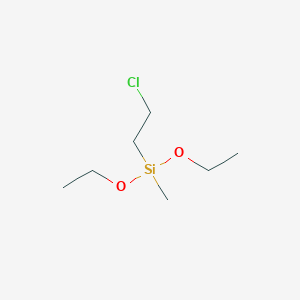
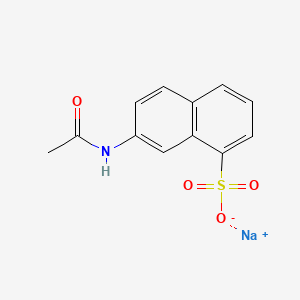

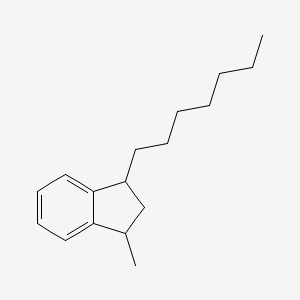
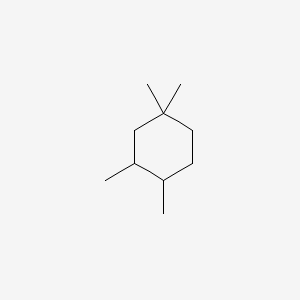
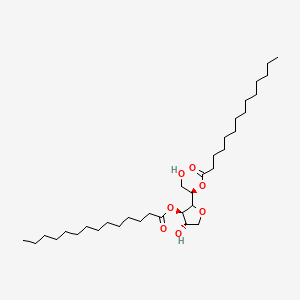
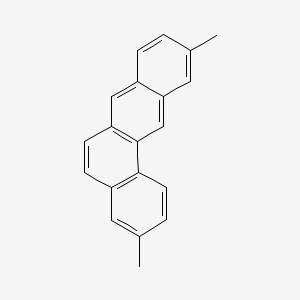
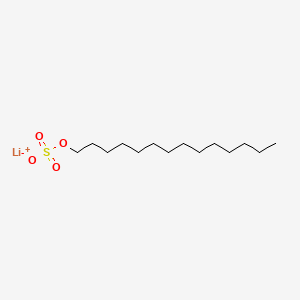
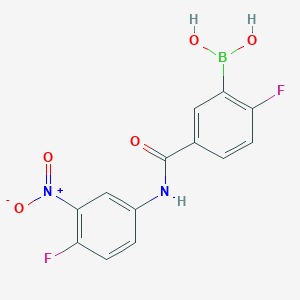
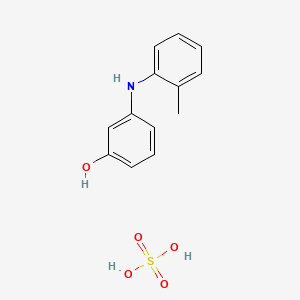
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
